molecular formula C25H27NO2 B5218027 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide

2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide

Cat. No. B5218027
M. Wt: 373.5 g/mol
InChI Key: ZXAAGXRBSQHFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as GW0742 and belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists.

Mechanism of Action

GW0742 acts as a selective and potent agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW0742 leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects
GW0742 has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, increased lipid metabolism, and reduced inflammation. In addition, GW0742 has been shown to have beneficial effects on cardiovascular function, such as reducing atherosclerosis and improving endothelial function.

Advantages and Limitations for Lab Experiments

GW0742 has several advantages for lab experiments, including its high selectivity and potency for PPARδ, as well as its ability to cross the blood-brain barrier. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on GW0742, including investigating its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as its effects on muscle function and aging. Additionally, further research is needed to elucidate the molecular mechanisms underlying the beneficial effects of GW0742 in various disease states.

Synthesis Methods

The synthesis of GW0742 involves a multi-step process that begins with the reaction of 4-bromoanisole with 1-methyl-1-phenylethanol in the presence of a base to form 4-(1-methyl-1-phenylethyl)phenol. The next step involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 1-phenylethylamine in the presence of a base to form 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide.

Scientific Research Applications

GW0742 has been extensively studied for its potential applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, GW0742 has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism. In cardiovascular diseases, GW0742 has been shown to have beneficial effects on lipid metabolism, inflammation, and atherosclerosis. In cancer, GW0742 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.

properties

IUPAC Name

N-(1-phenylethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-19(20-10-6-4-7-11-20)26-24(27)18-28-23-16-14-22(15-17-23)25(2,3)21-12-8-5-9-13-21/h4-17,19H,18H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAAGXRBSQHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

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